molecular formula C14H14N2O3 B15081878 N'-(2-Ethoxybenzylidene)furan-2-carbohydrazide

N'-(2-Ethoxybenzylidene)furan-2-carbohydrazide

Cat. No.: B15081878
M. Wt: 258.27 g/mol
InChI Key: QCWSFRQABXEZPX-XNTDXEJSSA-N
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Description

N'-(2-Ethoxybenzylidene)furan-2-carbohydrazide is a carbohydrazide derivative comprising a furan-2-carbonyl backbone conjugated to a benzylidene hydrazone moiety substituted with an ethoxy (-OCH₂CH₃) group at the 2-position of the benzene ring. The ethoxy group, an electron-donating substituent, influences electronic properties, solubility, and intermolecular interactions, distinguishing it from analogs with hydroxy, halogen, or alkyl substituents .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-2-18-12-7-4-3-6-11(12)10-15-16-14(17)13-8-5-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+

InChI Key

QCWSFRQABXEZPX-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Chemical Reactions Analysis

N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural and Crystallographic Data of Selected Analogs
Compound Name Substituent(s) Crystal System Space Group Dihedral Angle (Benzene:Furan) Hydrogen Bonding Source
N'-(2-Ethoxybenzylidene)furan-2-carbohydrazide 2-OCH₂CH₃ Not reported Not reported Not reported Likely N–H⋯O and C–H⋯O
(E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate 4-C(CH₃)₂ Orthorhombic P2₁2₁2₁ Not reported O–H⋯O (monohydrate)
(E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide 2-OH Monoclinic P2₁/c 15.35° N–H⋯O and O–H⋯O chains
N′-(5-chloro-2-hydroxybenzylidene)furan-2-carbohydrazide monohydrate 2-OH, 5-Cl Monoclinic P2₁/n 12.8° N–H⋯O and O–H⋯Cl
N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide 4-N(CH₃)₂ Triclinic P 1 25.59° N–H⋯O chains along [010]

Key Observations :

  • Ethoxy vs.
  • Steric Effects: Bulky substituents (e.g., 4-isopropyl) favor noncentrosymmetric crystal packing (P2₁2₁2₁), critical for nonlinear optical (NLO) applications, whereas ethoxy’s smaller size may lead to distinct packing modes .
  • Dihedral Angles : Substituted benzylidene rings exhibit dihedral angles of 12–25° relative to the furan ring, influencing conjugation and electronic properties .

Spectral and Electronic Properties

Table 2: UV/Vis and IR Spectral Data
Compound Name UV/Vis λ_max (nm) IR Peaks (cm⁻¹) Electronic Effects
This compound Not reported ~1668 (C=O), ~1609 (C=N) Ethoxy donor enhances π→π* transitions
(E)-N′-((2-hydroxynaphthyl)methylene)furan-2-carbohydrazide 233, 266, 326 1668 (C=O), 1609 (C=N), 3447 (O–H) Extended conjugation with naphthyl
(E)-N′-(2-hydroxy-5-nitrobenzylidene)furan-2-carbohydrazide 291, 303 1668 (C=O), 1609 (C=N), 3262 (N–H) Nitro group induces bathochromic shift

Key Observations :

  • Ethoxy’s Electronic Influence : The ethoxy group’s electron-donating nature may redshift UV/Vis absorption compared to electron-withdrawing groups (e.g., nitro) but less than hydroxy, which participates in intramolecular charge transfer .
  • IR Signatures : All analogs show strong C=O (1660–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches, with hydroxy derivatives displaying additional O–H peaks (~3447 cm⁻¹) .

Key Observations :

  • Bioactivity: Hydroxy and chloro derivatives exhibit pronounced antitubercular and antimicrobial activities due to enhanced hydrogen bonding and lipophilicity . Ethoxy’s lower polarity may reduce bioavailability but improve blood-brain barrier penetration.
  • Metal Coordination : Hydroxy groups facilitate robust metal chelation, enabling catalytic applications (e.g., olefin oxidation), whereas ethoxy’s ether oxygen shows weaker coordination .

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